Ethyl 2-(4-cyclopropylphenyl)acetate
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Overview
Description
Ethyl 2-(4-cyclopropylphenyl)acetate is an organic compound with the molecular formula C13H16O2. It is a pale-yellow to yellow-brown liquid at room temperature. This compound is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-cyclopropylphenyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 4-bromophenylacetate with cyclopropylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like tetrahydrofuran under an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-cyclopropylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 4-cyclopropylbenzoic acid.
Reduction: Formation of 2-(4-cyclopropylphenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-(4-cyclopropylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-(4-cyclopropylphenyl)acetate involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-phenylacetate
- Ethyl 2-(4-methylphenyl)acetate
- Ethyl 2-(4-chlorophenyl)acetate
Uniqueness
Ethyl 2-(4-cyclopropylphenyl)acetate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(4-cyclopropylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)9-10-3-5-11(6-4-10)12-7-8-12/h3-6,12H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVGEGQUYRLIED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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